molecular formula C6H15Cl2F3N2 B2550941 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride CAS No. 1864073-59-5

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride

Cat. No.: B2550941
CAS No.: 1864073-59-5
M. Wt: 243.1
InChI Key: DSDNLDZQTVMDTB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H14ClF3N2 and a molecular weight of 206.64 g/mol . This compound is characterized by the presence of trifluoromethyl and diamine groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride typically involves the reaction of 1,1,1-trifluoro-4-methylpentane-2,3-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The reaction can be represented as follows:

C6H13F3N2+2HClC6H14Cl2F3N2\text{C}_6\text{H}_{13}\text{F}_3\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_6\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}_2 C6​H13​F3​N2​+2HCl→C6​H14​Cl2​F3​N2​

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the diamine groups to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary amines.

Scientific Research Applications

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the diamine groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methylpentane-2,3-diamine
  • 1,1,1-Trifluoro-4-ethylpentane-2,3-diamine
  • 1,1,1-Trifluoro-4-methylhexane-2,3-diamine

Uniqueness

1,1,1-Trifluoro-4-methylpentane-2,3-diamine dihydrochloride is unique due to its specific trifluoromethyl and diamine substitution pattern, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-4-methylpentane-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2.2ClH/c1-3(2)4(10)5(11)6(7,8)9;;/h3-5H,10-11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDNLDZQTVMDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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